8-Butanoyl-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
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Overview
Description
8-Butanoyl-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile is a spirocyclic compound characterized by a unique structural framework that includes both oxygen and nitrogen atoms within its spiro ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Butanoyl-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile typically involves multi-step organic synthesis techniques. One common approach is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst to form the spirocyclic intermediate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
8-Butanoyl-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile can undergo various types of chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-Butanoyl-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a drug candidate due to its unique spirocyclic structure, which can interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on biological systems, including its potential antimicrobial and antituberculosis activities.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 8-Butanoyl-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile involves its interaction with specific molecular targets within biological systems. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-oxa-8-azaspiro[5.5]undecane: This compound shares the spirocyclic framework but lacks the butanoyl and carbonitrile functional groups.
1-oxa-9-azaspiro[5.5]undecane: Another similar compound with a different positioning of the nitrogen atom within the spiro ring.
Uniqueness
8-Butanoyl-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the butanoyl and carbonitrile groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
8-butanoyl-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-2-6-13(17)16-9-5-8-14(12(16)11-15)7-3-4-10-18-14/h12H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGGSFSDQANHTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCC2(C1C#N)CCCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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